N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Overview
Description
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Pharmacology
Naphthoquinone, a derivative of naphthalene, exhibits a range of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The compound's hemi-synthesis and various pharmacological activities have been comprehensively reviewed, indicating its significance in medicinal chemistry (Mbaveng & Kuete, 2014).
Genotoxic Potential
The genotoxicity of 1,4-naphthoquinone has been investigated, revealing its lack of gene mutations in bacteria or mammalian cells in vitro. The evidence suggests that the clastogenic response of 1,4-naphthoquinone is prominent in vitro, primarily due to ROS generation, but it does not exhibit genotoxicity in vivo. This highlights the potential of naphthalene derivatives for safe industrial and medicinal applications (Fowler et al., 2018).
Medicinal Chemistry and Applications
Naphthalimide derivatives, due to their large π-deficient conjugated planar structure, show extensive potential in medicinal applications. These derivatives interact with various biological entities, showing potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. The expansive range of possible applications and the active research in this field underline the significance of naphthalene derivatives in medicinal chemistry and drug development (Gong et al., 2016).
Biomedical and Biotechnological Applications
Naphthoquinones, with their reactive nature and diverse distribution, have been isolated from various natural sources and demonstrate significant bioactivities. The major bioactivities include cytotoxicity, antibacterial, anti-inflammatory, and antiparasitic effects. These compounds also serve crucial roles in taxonomy, chemistry, and bioactive potential, indicating their importance in biotechnological applications and as chemotherapeutic agents (Hook et al., 2014).
Properties
IUPAC Name |
N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZGRLOKYZJMA-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCC2=C([C@@H]1O)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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